1-Ethyl-3-methoxybenzene

Vue d'ensemble

Description

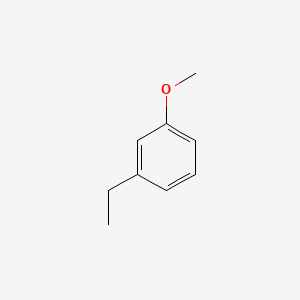

1-Ethyl-3-methoxybenzene, also known as m-ethylanisole, is an organic compound with the molecular formula C9H12O. It is a derivative of anisole, where an ethyl group replaces one of the hydrogen atoms on the benzene ring. This compound is a colorless liquid with a pleasant odor and is used in various chemical and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Ethyl-3-methoxybenzene can be synthesized through several methods:

Friedel-Crafts Alkylation: This method involves the alkylation of anisole with ethyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Williamson Ether Synthesis: This method involves the reaction of sodium phenoxide with ethyl bromide.

Industrial Production Methods: Industrial production of this compound often employs the Friedel-Crafts alkylation method due to its efficiency and scalability. The process involves continuous feeding of reactants and catalysts into a reactor, followed by separation and purification of the product through distillation .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Ethyl-3-methoxybenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The methoxy group is an electron-donating group, making the benzene ring more reactive towards electrophiles.

Oxidation: The ethyl group can be oxidized to form a carboxylic acid group under strong oxidizing conditions.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid and sulfuric acid at low temperatures.

Halogenation: Bromine or chlorine in the presence of a Lewis acid catalyst.

Oxidation: Potassium permanganate or chromic acid under acidic conditions.

Major Products:

Nitration: 1-Ethyl-3-methoxy-4-nitrobenzene.

Halogenation: 1-Ethyl-3-methoxy-4-bromobenzene.

Oxidation: 3-Methoxybenzoic acid.

Applications De Recherche Scientifique

Organic Synthesis

Intermediate in Synthesis

1-Ethyl-3-methoxybenzene serves as a crucial intermediate in the synthesis of various organic compounds, particularly in pharmaceuticals and agrochemicals. Its structure allows for electrophilic aromatic substitution reactions, which are fundamental in organic chemistry.

Reactions Involving this compound

The compound undergoes several types of reactions:

| Reaction Type | Conditions | Major Products |

|---|---|---|

| Electrophilic Aromatic Substitution | Presence of electrophiles | 1-Ethyl-3-methoxy-4-nitrobenzene |

| Oxidation | Strong oxidizing agents (e.g., KMnO) | 3-Methoxybenzoic acid |

| Halogenation | Lewis acid catalyst (e.g., AlCl) | 1-Ethyl-3-methoxy-4-bromobenzene |

These reactions demonstrate the compound's reactivity and utility in synthesizing complex molecules.

Material Science

Development of New Materials

In material science, this compound is utilized to develop new materials with specific properties. It can be incorporated into polymers and resins to enhance their performance characteristics. The methoxy group increases the nucleophilicity of the benzene ring, facilitating the formation of new polymeric structures.

Case Study: Polymer Synthesis

A study explored the use of this compound in synthesizing a novel polymer blend that exhibited improved thermal stability and mechanical properties compared to traditional polymers. The results indicated that the incorporation of this compound led to a significant enhancement in the material's overall performance.

Biological Studies

Model Compound for Reactivity Studies

this compound is used as a model compound to study the effects of substituents on the reactivity of aromatic compounds. Its interactions with biological systems have been investigated to understand its influence on cellular processes.

Cellular Effects and Mechanisms

Research has shown that this compound can modulate cell signaling pathways and gene expression, particularly genes involved in detoxification processes. It interacts with specific receptors and enzymes, influencing cellular metabolism.

Table: Cellular Effects of this compound

| Cellular Process | Effect Observed |

|---|---|

| Gene Expression | Modulation of detoxification genes |

| Cell Signaling | Interaction with specific receptors |

| Metabolism | Altered metabolic pathways |

Mécanisme D'action

The mechanism of action of 1-ethyl-3-methoxybenzene in electrophilic aromatic substitution involves the following steps:

Comparaison Avec Des Composés Similaires

1-Ethyl-3-methoxybenzene can be compared with other similar compounds such as:

Anisole (Methoxybenzene): Lacks the ethyl group, making it less bulky and slightly less reactive towards electrophiles.

1-Methyl-3-methoxybenzene: Similar structure but with a methyl group instead of an ethyl group, leading to different steric and electronic effects.

1-Ethyl-4-methoxybenzene: The methoxy group is in the para position relative to the ethyl group, affecting the compound’s reactivity and properties.

These comparisons highlight the unique reactivity and applications of this compound due to the presence of both the ethyl and methoxy groups on the benzene ring.

Activité Biologique

1-Ethyl-3-methoxybenzene, also known as ethyl guaiacol, is an organic compound with the molecular formula C9H12O. It is characterized by an ethyl group and a methoxy group attached to a benzene ring. This compound has garnered interest in various fields, including medicinal chemistry and materials science, due to its potential biological activities.

- Molecular Weight : 136.19 g/mol

- Boiling Point : Approximately 200 °C

- Solubility : Soluble in organic solvents like ethanol and ether.

The biological activity of this compound can be attributed to its interactions with various biomolecules, influencing cellular processes through:

- Enzyme Inhibition : It may act as an inhibitor for certain enzymes, affecting metabolic pathways.

- Cell Signaling Modulation : The compound can influence signaling pathways that regulate gene expression and cellular metabolism.

Antimicrobial Properties

Research has indicated that this compound possesses antimicrobial properties. It has been shown to inhibit the growth of various bacteria and fungi, making it a candidate for further exploration in antimicrobial therapies.

Cytotoxic Effects

Studies have demonstrated that this compound exhibits cytotoxicity against specific cancer cell lines. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the activation of caspases .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial effects of this compound against Staphylococcus aureus and Escherichia coli. Results showed significant inhibition of bacterial growth at concentrations above 100 µg/mL, suggesting its potential use as a natural preservative or therapeutic agent.

- Cytotoxicity Evaluation : In vitro studies on human breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased apoptosis rates, highlighting its potential as an anticancer agent .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Methoxy-2-ethylbenzene | Methoxy group on the second carbon | Different substitution pattern affects reactivity |

| Ethyl guaiacol | Ethyl and methoxy groups on benzene | Known for flavoring properties in food |

| 2-Ethylphenol | Ethyl group on benzene | Exhibits different biological activities |

Research Findings

Recent studies have focused on the synthesis and functionalization of this compound to enhance its biological properties. Techniques such as high-throughput screening have been employed to identify derivatives with improved activity profiles against microbial pathogens and cancer cells .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-Ethyl-3-methoxybenzene in laboratory settings?

Methodological Answer: this compound can be synthesized through two primary routes:

- Williamson Ether Synthesis : React 3-ethylphenol with methyl iodide (CH₃I) in the presence of a strong base (e.g., NaOH) to introduce the methoxy group .

- Friedel-Crafts Alkylation : Introduce the ethyl group to 3-methoxybenzene using ethyl chloride (CH₂CH₂Cl) and a Lewis acid catalyst (e.g., AlCl₃) . Key Considerations :

- Monitor reaction conditions (temperature, solvent polarity) to avoid over-alkylation or side reactions.

- Purification via fractional distillation or column chromatography is recommended due to the compound’s boiling point (~197°C) and density (0.9575 g/cm³) .

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₂O | |

| Molecular Weight | 136.19 g/mol | |

| Boiling Point | ~197°C (estimated) | |

| Density | 0.9575 g/cm³ | |

| LogP (Octanol-Water) | 3.28 (estimated) |

Q. How is this compound characterized using spectroscopic methods?

Methodological Answer:

- GC-MS : Use a non-polar column (e.g., DB-5) to separate impurities. The molecular ion peak (m/z 136) and fragmentation patterns (e.g., loss of ethyl or methoxy groups) confirm identity .

- NMR :

-

¹H NMR : Expect signals for methoxy (-OCH₃) at δ 3.8 ppm (singlet), ethyl group protons (δ 1.2–1.5 ppm for CH₃, δ 2.5–3.0 ppm for CH₂), and aromatic protons in the meta configuration .

-

¹³C NMR : Methoxy carbon at δ 55–60 ppm, ethyl carbons at δ 10–25 ppm (CH₃) and δ 30–40 ppm (CH₂), and aromatic carbons between δ 110–150 ppm .

Note : Compare spectral data with computational predictions (e.g., DFT) to resolve ambiguities .

Q. What safety precautions are recommended when handling this compound?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use respiratory protection (e.g., NIOSH-approved P95 masks) if dust or vapors are present .

- Ventilation : Work in a fume hood to avoid inhalation exposure (acute toxicity Category 4 for inhalation) .

- Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid water jets to prevent aerosolization .

- First Aid : For skin contact, wash with soap and water. For ingestion, seek immediate medical attention; do not induce vomiting .

Advanced Questions

Q. How can researchers resolve contradictions in reported physicochemical properties of this compound?

Methodological Answer:

- Systematic Literature Review : Cross-reference peer-reviewed journals and authoritative databases (e.g., NIST Chemistry WebBook) while excluding unreliable sources .

- Experimental Validation : Replicate key measurements (e.g., boiling point, logP) under controlled conditions. Use high-purity samples and calibrated instruments .

- Data Quality Criteria : Apply the following to assess reliability:

- Consistency across multiple studies.

- Transparency in methodology (e.g., calibration standards for GC-MS) .

Q. What computational approaches are suitable for predicting the reactivity and stability of this compound?

Methodological Answer:

- Density Functional Theory (DFT) : Optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

- Molecular Dynamics (MD) : Simulate solvation effects in common solvents (e.g., ethanol, DMSO) to assess stability under experimental conditions .

- PBPK Modeling : Adapt physiologically-based pharmacokinetic models from analogous compounds (e.g., ethylbenzene) to estimate metabolic pathways and bioaccumulation potential .

Q. What are the current data gaps in the toxicological profile of this compound, and how can they be addressed?

Methodological Answer: Identified Gaps :

- Limited data on chronic toxicity, ecotoxicology (e.g., bioaccumulation potential), and endocrine disruption .

- No validated biomarkers for exposure monitoring .

Research Strategies :

- In Vitro Assays : Use hepatic cell lines (e.g., HepG2) to screen for cytotoxicity and metabolic activation .

- In Vivo Studies : Conduct subchronic rodent studies (OECD Guideline 408) to establish NOAEL/LOAEL values .

- Ecotoxicity Testing : Follow OECD 201/202 guidelines for algae and Daphnia magna to assess environmental risks .

Propriétés

IUPAC Name |

1-ethyl-3-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O/c1-3-8-5-4-6-9(7-8)10-2/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWLZULQNIPIABE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10147253 | |

| Record name | Benzene, 1-ethyl-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10568-38-4 | |

| Record name | Benzene, 1-ethyl-3-methoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010568384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 10568-38-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96976 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzene, 1-ethyl-3-methoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10147253 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-ethyl-3-methoxybenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.